![molecular formula C7H11N3O B13027459 (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B13027459.png)
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine is a heterocyclic compound that features a fused pyrazole and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine typically involves multiple steps starting from commercially available pyrazoles. One common synthetic route includes the following steps :
Formation of Pyrazole-5-aldehydes: This step involves the regioselective construction of pyrazole-5-aldehydes using a protected hydroxyethyl group on N1.
Deprotection and Reduction: The protected hydroxyethyl group is then deprotected, followed by reduction to generate the fused heterocyclic scaffold.
Final Amination:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high yields and purity through process optimization.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid): This compound has a carboxylic acid group instead of a methanamine group.
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol: This compound features a methanol group instead of a methanamine group.
Uniqueness
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine is unique due to its specific functional group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-ylmethanamine |
InChI |
InChI=1S/C7H11N3O/c8-4-6-3-7-5-11-2-1-10(7)9-6/h3H,1-2,4-5,8H2 |
InChI Key |
ZFOMLJDILOIZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=NN21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
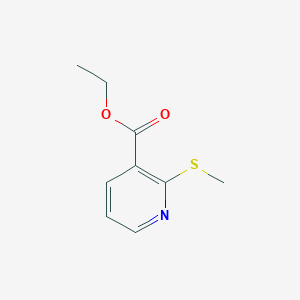
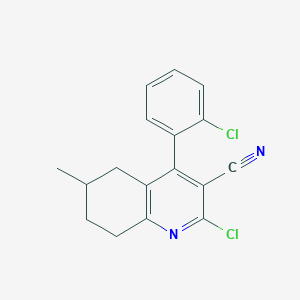
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)
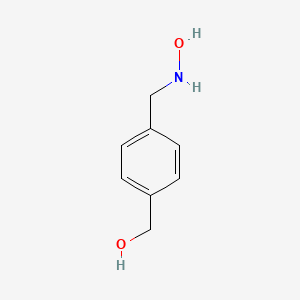

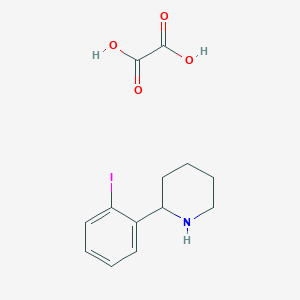
![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B13027437.png)
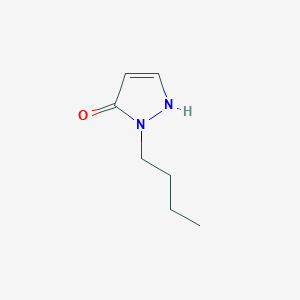
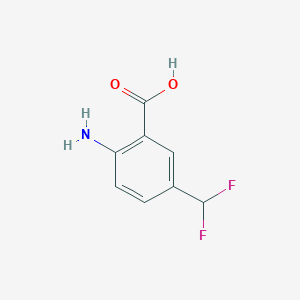
![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)
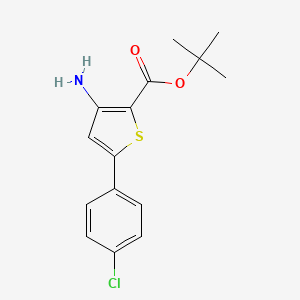
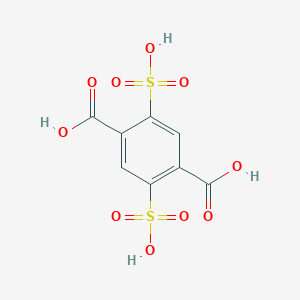
![Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13027460.png)
